molecular formula C6H5ClIN B1462186 6-Chloro-3-iodo-2-methylpyridine CAS No. 249291-79-0

6-Chloro-3-iodo-2-methylpyridine

Cat. No.: B1462186
CAS No.: 249291-79-0
M. Wt: 253.47 g/mol
InChI Key: AUYZDTDTYCKNNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-iodo-2-methylpyridine is a halogenated heterocyclic compound with the molecular formula C6H5ClIN and a molecular weight of 253.47 g/mol . This compound is characterized by the presence of chlorine and iodine atoms attached to a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The presence of these halogens makes it a valuable intermediate in various chemical reactions and applications.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It’s recommended to wear eye protection and face protection when handling this compound .

Biochemical Analysis

Biochemical Properties

6-Chloro-3-iodo-2-methylpyridine plays a significant role in biochemical reactions, particularly in the field of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s halogenated structure allows it to form strong interactions with biomolecules, potentially inhibiting or activating specific enzymes. For instance, it may interact with cytochrome P450 enzymes, affecting their catalytic activity and altering metabolic pathways .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound may affect the expression of genes involved in detoxification processes, leading to changes in cellular metabolism and stress responses. Additionally, it can impact cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Additionally, it can induce changes in gene expression by interacting with transcription factors or epigenetic regulators, leading to altered cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal storage conditions, but it may degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including altered gene expression and metabolic changes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and cellular metabolism. Threshold effects may be observed, where a specific dosage level triggers a pronounced biological response. Additionally, high doses of this compound may result in toxic or adverse effects, including cellular stress and apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. These interactions can influence metabolic pathways, potentially altering the levels of key metabolites and affecting cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound may be transported by specific transporters or binding proteins, facilitating its uptake and accumulation in target cells. Its distribution within tissues can influence its localization and activity, with potential effects on cellular function and metabolism .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes. These interactions can influence the compound’s activity and its effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-iodo-2-methylpyridine typically involves halogenation reactions. One common method is the iodination of 6-chloro-2-methylpyridine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-iodo-2-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted pyridines .

Mechanism of Action

The mechanism of action of 6-Chloro-3-iodo-2-methylpyridine depends on its specific application. In chemical reactions, it acts as a halogenated intermediate that can undergo various transformations. In biological systems, its mechanism of action would depend on the molecular targets and pathways it interacts with, which can vary based on the specific bioactive molecule it is part of .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-iodo-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. The presence of both chlorine and iodine atoms allows for versatile chemical transformations, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

6-chloro-3-iodo-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClIN/c1-4-5(8)2-3-6(7)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYZDTDTYCKNNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654778
Record name 6-Chloro-3-iodo-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

249291-79-0
Record name 6-Chloro-3-iodo-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-3-iodo-2-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-bromomethyl-6-chloro-3-iodo-pyridine (20 g, crude, 60 mmol, 1 eq) in 1,4-dioxane (200 mL) was added suspension of CaCO3 (31.4 g, 313 mmol, 5.2 eq) in water (200 mL) at room temperature. Resulting reaction mixture was refluxed for 10 hours. After complete consumption of starting material, reaction mixture was cooled to room temperature and filtered through celite bed over Buchner funnel. Celite bed was washed with EtOAc (2×100 mL). Combined filtrate was washed with water (100 mL) and aqueous sodium bicarbonate (50 mL), dried over sodium sulfate and concentrated under reduced pressure to afford brown solid (21 g, crude). Crude was purified by column chromatography using silica gel (100-200 mesh). Desired compound was eluted at 20% EtOAc in hexane to get title compound as faint yellow solid (2.9 g, 18%) and also 9 g of 6-chloro-3-iodo-2-methyl-pyridine was recovered. 1H NMR (400 MHz, CDCl3) δ: 3.87 (t, J=4.9 Hz, 1H), 4.63 (d, J=4.96 Hz, 2H), 7.04 (d, J=4 Hz, 1H), 8.0 (d, J=8.2 Hz, 1H). LC-MS (m/z): 270.1 (M+H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
31.4 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
18%

Synthesis routes and methods II

Procedure details

To a stirred solution of concentrated hydrochloride acid (233 mL) at 0° C. was added 5-iodo-6-methyl-pyridin-2-ylamine (25 g, 107 mmol, 1 eq) followed by addition of pre-dissolved sodium nitrite (29.5 g, 427 mmol, 4 eq) in water (150 mL) in drop wise manner over period of 30 minutes. Resulting reaction mixture was stirred at room temperature for 16 hours. After complete consumption of starting material, reaction mixture was cooled to 0° C., and pH was adjusted to 12 by saturated aqueous sodium hydroxide solution, extracted with DCM (3×200 mL). Combined organic layer was dried over anhydrous Na2SO4 and concentrated under reduced pressure to get brown oil (20 g, crude). Crude was purified by column chromatography using silica gel (100-200 mesh). Desired compound was eluted at 4% ethyl acetate in hexane to get title compound as brown oil (8 g, 30%). 1H NMR (400 MHz, CDCl3) δ: 2.69 (s, 3H), 6.88 (d, J=8.04 Hz, 1H), 7.95 (d, J=8.24 Hz, 1H). LC-MS (m/z): 254.0 (M+H).
Quantity
233 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
29.5 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-iodo-2-methylpyridine
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-iodo-2-methylpyridine
Reactant of Route 3
6-Chloro-3-iodo-2-methylpyridine
Reactant of Route 4
6-Chloro-3-iodo-2-methylpyridine
Reactant of Route 5
6-Chloro-3-iodo-2-methylpyridine
Reactant of Route 6
Reactant of Route 6
6-Chloro-3-iodo-2-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.